![molecular formula C13H16N4 B15056294 (4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine](/img/structure/B15056294.png)
(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features a triazolopyridine core, which is known for its biological activity and versatility in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine hydrate with a chloropyridine derivative, followed by cyclization and subsequent functionalization to introduce the phenylmethanamine group .
Industrial Production Methods
Industrial production methods for this compound often utilize readily available starting materials and aim to optimize yield and purity. The process may involve multiple steps, including purification and crystallization, to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazolopyridine oxides, while reduction can produce various hydrogenated triazolopyridine derivatives .
Aplicaciones Científicas De Investigación
(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Mecanismo De Acción
The mechanism of action of (4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core is known to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
(3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine): This compound shares a similar triazole core but differs in its substituents, leading to different biological activities.
(3-Amino-1-(3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl)-4-(2,4,5-trifluorophenyl)butan-1-one): Another related compound with a triazolopyrazine core, used in different medicinal applications.
Uniqueness
The uniqueness of (4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine lies in its specific structure, which imparts distinct biological properties and makes it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C13H16N4 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C13H16N4/c14-9-10-4-6-11(7-5-10)13-16-15-12-3-1-2-8-17(12)13/h4-7H,1-3,8-9,14H2 |
Clave InChI |
TYKLSXUCKNXDPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2C(=NN=C2C3=CC=C(C=C3)CN)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


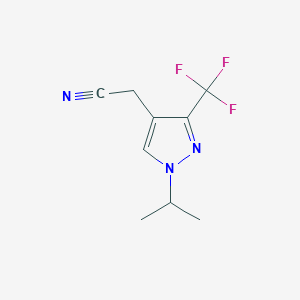
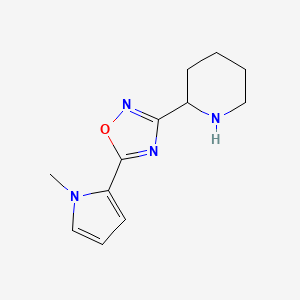
![5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B15056226.png)
![Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B15056230.png)
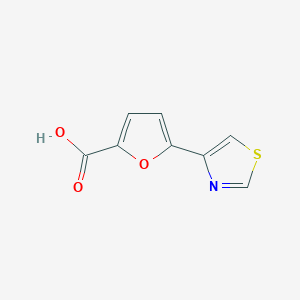
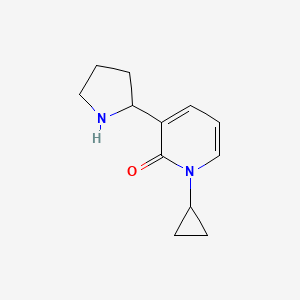
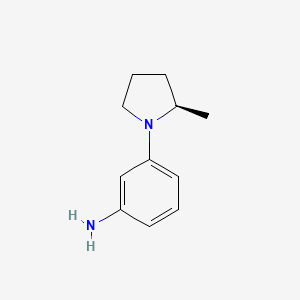
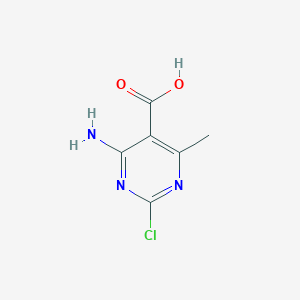
![2-Methyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15056263.png)
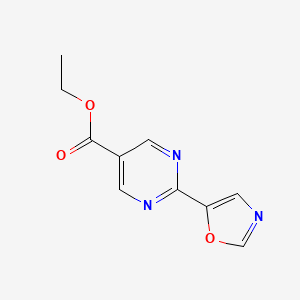
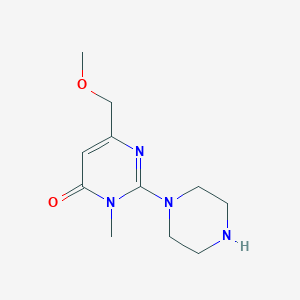
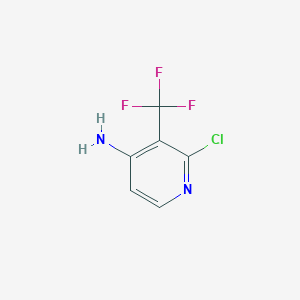
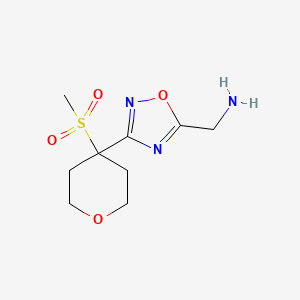
![(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B15056320.png)
